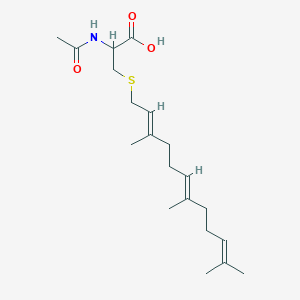

![molecular formula C17H13ClN2O2S B10782340 2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)

2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

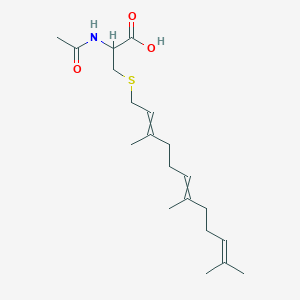

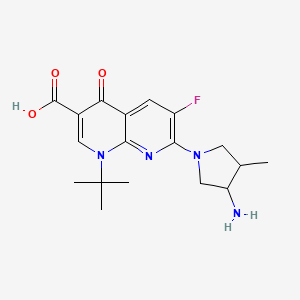

Y-22990: is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It functions as a gamma-aminobutyric acid A receptor agonist, which means it activates the gamma-aminobutyric acid A receptor, a key receptor in the central nervous system. This compound was primarily investigated for its potential therapeutic effects in treating anxiety .

Méthodes De Préparation

The synthetic routes and reaction conditions for Y-22990 are not widely documented in public literature. typical preparation methods for small molecule drugs like Y-22990 involve multi-step organic synthesis, which includes:

Selection of Starting Materials: Choosing appropriate starting materials that can be transformed into the desired compound through a series of chemical reactions.

Reaction Conditions: Optimizing temperature, pressure, solvents, and catalysts to achieve the desired chemical transformations.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Industrial production methods would likely involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining high purity and consistency.

Analyse Des Réactions Chimiques

Y-22990, as a gamma-aminobutyric acid A receptor agonist, undergoes various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: Conversely, it may also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

Substitution: Y-22990 can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: As a gamma-aminobutyric acid A receptor agonist, it serves as a valuable tool in studying the gamma-aminobutyric acid A receptor’s role in chemical signaling and neurotransmission.

Biology: Researchers use Y-22990 to investigate the biological pathways and mechanisms involving the gamma-aminobutyric acid A receptor, which is crucial for understanding neurological processes.

Industry: While not widely used in industry, Y-22990’s role as a gamma-aminobutyric acid A receptor agonist makes it a candidate for further exploration in developing new therapeutic agents.

Mécanisme D'action

Y-22990 exerts its effects by binding to and activating the gamma-aminobutyric acid A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. When Y-22990 binds to the receptor, it enhances the receptor’s activity, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire action potentials, which results in an overall calming effect on the nervous system .

Comparaison Avec Des Composés Similaires

Y-22990 can be compared with other gamma-aminobutyric acid A receptor agonists, such as:

Diazepam: A well-known benzodiazepine that also acts on the gamma-aminobutyric acid A receptor but has a different chemical structure and pharmacokinetic profile.

Zolpidem: A non-benzodiazepine hypnotic agent that targets the gamma-aminobutyric acid A receptor, primarily used for treating insomnia.

Baclofen: A gamma-aminobutyric acid B receptor agonist, which, while targeting a different receptor subtype, shares some functional similarities with Y-22990.

Y-22990’s uniqueness lies in its specific binding and activation of the gamma-aminobutyric acid A receptor, which distinguishes it from other compounds with broader or different receptor targets .

Propriétés

Formule moléculaire |

C17H13ClN2O2S |

|---|---|

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-6-oxo-4a,5-dihydro-4H-thiochromeno[4,3-c]pyridazin-3-one |

InChI |

InChI=1S/C17H13ClN2O2S/c18-12-5-7-13(8-6-12)20-16(21)9-11-10-23(22)15-4-2-1-3-14(15)17(11)19-20/h1-8,11H,9-10H2 |

Clé InChI |

HLHWQIOXHCZLNE-UHFFFAOYSA-N |

SMILES canonique |

C1C2CS(=O)C3=CC=CC=C3C2=NN(C1=O)C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)

![2-[4-(1,1-Diphenylbut-1-en-2-yl)phenoxy]acetic acid](/img/structure/B10782282.png)

![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)

![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)